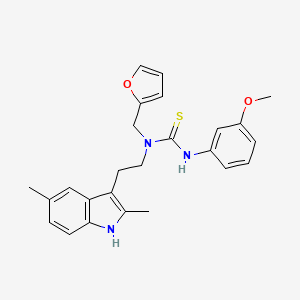
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C26H30N2O2S, and it features a complex structure characterized by an indole moiety, a furan ring, and a thiourea functional group. The presence of these diverse structural elements may contribute to its biological activity.
Antitumor Activity
Research indicates that thiourea derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the one can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Effects
Thiourea derivatives have also been investigated for their anti-inflammatory properties. In vitro studies demonstrate that they can reduce the production of pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Preliminary studies reveal that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Antitumor Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor effects of several thiourea derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory activity, researchers assessed the impact of thiourea derivatives on cytokine production in lipopolysaccharide-stimulated macrophages. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many thiourea derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.
- Cytokine Modulation : By influencing signaling pathways related to inflammation, these compounds can alter cytokine profiles.
- Antibacterial Action : The disruption of bacterial metabolic processes is a common mechanism observed with thiourea compounds.
科学的研究の応用
Anticancer Applications
Research has indicated that compounds similar to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea exhibit significant anticancer properties. The thiourea moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Case Studies
- Indole Derivatives : A study demonstrated that indole-based compounds showed promising cytotoxicity against various cancer cell lines. The presence of specific substituents on the indole ring enhanced their anticancer activity, indicating that modifications to the structure can lead to improved efficacy .
- Thiazole Integration : Research on thiazole derivatives highlighted their anticancer potential, particularly through mechanisms involving apoptosis induction in cancer cells. Compounds with structural similarities to the target thiourea compound have shown IC50 values in the low micromolar range against human cancer cell lines .
Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties. Thioureas have been explored for their neuroprotective effects, which could be beneficial in treating epilepsy and other neurological disorders.
Case Studies
- Picrotoxin-Induced Convulsions : In a model using picrotoxin to induce seizures, similar thiourea derivatives demonstrated significant anticonvulsant activity, suggesting that modifications to the indole and furan components could enhance these effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. The following table summarizes key findings from various studies:
特性
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-17-9-10-24-23(14-17)22(18(2)26-24)11-12-28(16-21-8-5-13-30-21)25(31)27-19-6-4-7-20(15-19)29-3/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOHMFMUXNJTRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













